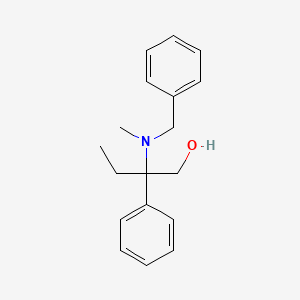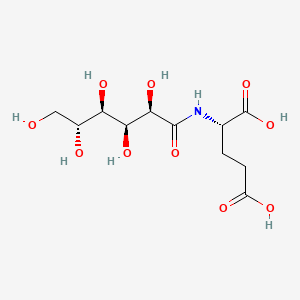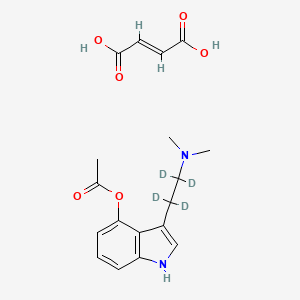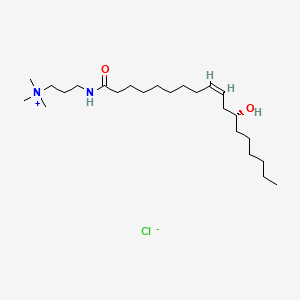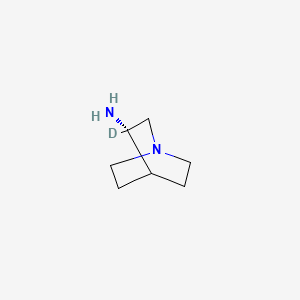
Estradiol Valerate EP Impurity H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol Valerate EP Impurity H, also known as 3-Hydroxy-2-pentanoylestra-1,3,5 (10)-trien-17β-yl Pentanoate , is a derivative of Estradiol Valerate. Estradiol Valerate is a prodrug of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is used as a main component of hormonal contraceptive and as a hormone replacement therapy .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H40O4 . The exact structural details are not available in the retrieved resources.Scientific Research Applications
Chromatographic Analysis and Separation
Chromatographic techniques are pivotal in identifying and quantifying estradiol valerate and its impurities in biological and pharmaceutical samples. For example, Yehia et al. (2020) developed a chromatographic method for separating synthetic estrogen and progesterone, highlighting the potential for applying such methodologies to study Estradiol Valerate EP Impurity H. Their work emphasizes the importance of chromatography in ensuring the purity and quality of pharmaceuticals by identifying impurities like this compound (Yehia, Reham M. Arafa, S. Abbas, & S. Amer, 2020).
Impact on Cellular and Molecular Levels
Research on estradiol valerate and its analogs often explores their effects on cellular and molecular processes, providing insights that could be relevant to understanding the actions of impurities. Studies, such as those by Lai et al. (2002), examining the biotransformation and bioconcentration of steroid estrogens by microorganisms, shed light on the environmental fate and biological interactions of estradiol valerate, suggesting potential pathways and impacts of impurities like EP Impurity H (Lai, M. Scrimshaw, & J. Lester, 2002).
Hormonal Effects and Mechanisms
Investigations into the hormonal effects of estradiol valerate, such as those by Bernardi et al. (2002), provide foundational knowledge on how estradiol valerate and potentially its impurities interact with hormonal pathways. Understanding the mechanisms by which estradiol valerate influences hormonal balance and receptor activity can offer insights into the potential biological impacts of impurities, including EP Impurity H (Bernardi, M. Stomati, S. Luisi, M. Pieri, F. Labrie, & A. Riccardo Genazzani, 2002).
Analytical and Methodological Advances
Advancements in analytical techniques, as demonstrated by Ivanova, Tsvetkova, & Obreshkova (2020), in the determination of estradiol valerate in pharmaceuticals, underline the importance of accurate and sensitive methods for identifying and quantifying estradiol valerate and its impurities. Such methodologies are crucial for quality control and ensuring the safety of hormone therapies (Ivanova, D. Tsvetkova, & D. Obreshkova, 2020).
Mechanism of Action
Target of Action
Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .
Biochemical Pathways
The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .
Pharmacokinetics
This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .
Result of Action
The action of this compound results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol
Safety and Hazards
While specific safety and hazard information for Estradiol Valerate EP Impurity H is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Estradiol Valerate EP Impurity H involves the esterification of Estradiol EP Impurity G with Valeric acid.", "Starting Materials": [ "Estradiol EP Impurity G", "Valeric acid", "Dichloromethane", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dissolve Estradiol EP Impurity G and Valeric acid in dichloromethane.", "Add Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to the reaction mixture and stir for several hours.", "Add a sodium bicarbonate solution to the reaction mixture and stir.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the crude product by column chromatography using dimethylformamide and dichloromethane as the eluent.", "Obtain Estradiol Valerate EP Impurity H as a white solid." ] } | |
CAS No. |
1421283-56-8 |
Molecular Formula |
C28H40O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1 |
InChI Key |
RHEHQVRHZNOVQO-JGUUJACASA-N |
Isomeric SMILES |
CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O |
SMILES |
CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |
Canonical SMILES |
CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |
Synonyms |
(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate; 2-Valerylestradiol Valerate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




